molecular formula C13H16N2O3 B11863737 Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate CAS No. 209983-86-8

Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate

Cat. No.: B11863737
CAS No.: 209983-86-8
M. Wt: 248.28 g/mol
InChI Key: IPNIHGMRARYUEK-UHFFFAOYSA-N
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Description

Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate is a chemical compound with the molecular formula C13H16N2O3. It is a member of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an ester in the presence of a catalyst can yield the desired azepine derivative .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azepine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

209983-86-8

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

ethyl N-(4-oxo-1,2,3,5-tetrahydro-3-benzazepin-5-yl)carbamate

InChI

InChI=1S/C13H16N2O3/c1-2-18-13(17)15-11-10-6-4-3-5-9(10)7-8-14-12(11)16/h3-6,11H,2,7-8H2,1H3,(H,14,16)(H,15,17)

InChI Key

IPNIHGMRARYUEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1C2=CC=CC=C2CCNC1=O

Origin of Product

United States

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